molecular formula C19H21N3O4S2 B2370203 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 1105215-42-6

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2370203
CAS No.: 1105215-42-6
M. Wt: 419.51
InChI Key: WDUIZIIHOSHCIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Molecular Structure Analysis

The molecular structure of ETP-469 is characterized by the presence of a 1,2,4-oxadiazole ring, a piperidine ring, and a thiophene ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The 1,3,4-oxadiazole ring in ETP-469 is known to exhibit various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of 1,3,4-Oxadiazole bearing compounds, including derivatives similar to the queried compound, has been extensively researched. These compounds have been synthesized through a series of steps involving the conversion of organic acids into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. These synthesized compounds have shown potential in inhibiting butyrylcholinesterase (BChE) enzymes and have been subject to molecular docking studies to understand their binding affinity and orientation in active sites of human BChE proteins (Khalid et al., 2016).

Antibacterial Properties

  • Research into N-substituted derivatives of 1,3,4-oxadiazole compounds has revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These derivatives have been synthesized through a series of reactions, including the conversion of benzenesulfonyl chloride with ethyl isonipecotate and further reactions to produce the target compounds (Khalid et al., 2016).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their potential as anticancer agents. Some synthesized compounds have shown promising results against cancer cell lines, indicating the potential of these derivatives as anticancer agents. However, further in vivo studies are required for therapeutic validation (Rehman et al., 2018).

Structural Analysis and DFT Calculations

  • Crystal structure studies and density functional theory (DFT) calculations have been conducted on novel 1,3,4-oxadiazole derivatives. These studies are crucial in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, which can be pivotal in designing drugs and other therapeutic agents (Kumara et al., 2017).

Future Directions

The 1,3,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently under investigation for their activity as anticancer, antimicrobial, and antiviral agents . The future directions for ETP-469 and similar compounds could involve further exploration of their potential as new drugs, given their promising properties .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-25-16-9-4-3-8-15(16)18-20-19(26-21-18)14-7-5-11-22(13-14)28(23,24)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUIZIIHOSHCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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